

# molecular structure and weight of 2-Bromo-1isopropyl-4-nitrobenzene

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Compound of Interest

2-Bromo-1-isopropyl-4nitrobenzene

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# An In-depth Technical Guide to 2-Bromo-1-isopropyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **2-Bromo-1-isopropyl-4-nitrobenzene** (CAS No: 101980-41-0). This substituted nitrobenzene is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.

## **Molecular Structure and Chemical Identity**

**2-Bromo-1-isopropyl-4-nitrobenzene** is an aromatic compound characterized by a benzene ring substituted with a bromine atom, an isopropyl group, and a nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and utility as a synthetic building block.

The molecular structure is confirmed by its IUPAC name, 2-bromo-4-nitro-1-propan-2-ylbenzene, and its unique identifiers.[1]



| Identifier        | Value   | Source       |
|-------------------|---|--------------|
| CAS Number        | 101980-41-0   | [2][3][4][5] |
| Molecular Formula | C <sub>9</sub> H <sub>10</sub> BrNO <sub>2</sub>                                    | [1][4][5][6] |
| Molecular Weight  | 244.09 g/mol  | [4][6][7]    |
| IUPAC Name        | 2-bromo-4-nitro-1-propan-2-<br>ylbenzene  | [1]          |
| InChI Key         | QMWKRZOLOPHTIM-<br>UHFFFAOYSA-N   | [1][2][5]    |
| Canonical SMILES  | CC(C)C1=C(C=C(C=C1)<br>INVALID-LINK[O-])Br  | [1][6]       |
| Synonyms          | 3-Bromo-4-<br>isopropylnitrobenzene, 2-<br>BROMO-4-NITRO-1-<br>(PROPAN-2-YL)BENZENE | [1][4]       |

## **Physicochemical Properties**

The physicochemical properties of **2-Bromo-1-isopropyl-4-nitrobenzene** are essential for its handling, storage, and application in chemical reactions. The compound is typically a yellow oily substance.[3][8]

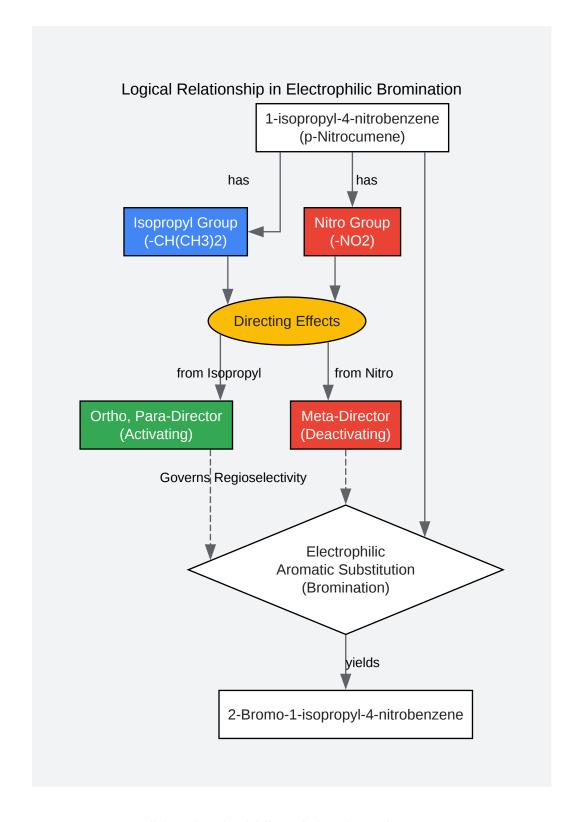


| Property                       | Value   | Source |
|--------------------------------|---|--------|
| Appearance                     | Yellow oily substance                               | [3][8] |
| Boiling Point                  | 155-160 °C (at 15 Torr)                             | [8]    |
| Density                        | 1.456 g/cm³ (Predicted)                             | [7]    |
| Flash Point                    | 131.8 °C  | [7]    |
| Solubility                     | Practically insoluble in water (0.046 g/L at 25 °C) | [6][7] |
| Topological Polar Surface Area | 45.8 Ų  | [1][6] |
| XLogP3                         | 3.6   | [1][8] |
| Storage                        | Sealed in dry, Room<br>Temperature                  | [6]    |

## **Synthesis and Reactivity**

The primary synthetic route to **2-Bromo-1-isopropyl-4-nitrobenzene** is through the electrophilic aromatic substitution of **1-isopropyl-4-nitrobenzene** (p-nitrocumene).[2][3] The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The isopropyl group is an ortho-, para-director, while the nitro group is a meta-director. The powerful activating and directing influence of the isopropyl group overrides the deactivating, meta-directing effect of the nitro group, guiding the incoming bromine atom to the position ortho to the isopropyl group.[2]





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Directing effects in the synthesis of **2-Bromo-1-isopropyl-4-nitrobenzene**.

## **Experimental Protocols**

### Foundational & Exploratory





This protocol describes the bromination of 1-isopropyl-4-nitrobenzene using bromine and a catalyst.[3][8]

#### Materials:

- 1-isopropyl-4-nitrobenzene (p-nitrocumene)
- Ferric chloride (III) or Silver sulfate
- Bromine
- Chlorobenzene
- Aqueous sodium bisulfite (40%)
- Aqueous Hydrochloric Acid (HCI) (5%)
- Water

#### Procedure:

- A mixture of 1-isopropyl-4-nitrobenzene (e.g., 50 g, 0.300 mol) and a catalytic amount of ferric chloride (III) is heated to 40 °C.[3][8]
- Bromine (e.g., 59.92 g, 0.375 mol) is added slowly and dropwise to the heated solution over a period of 3 hours.[3][8]
- Upon reaction completion, the mixture is poured into water (e.g., 120 ml).[3]
- A 40% aqueous solution of sodium bisulfite is added dropwise to quench any remaining bromine.[3]
- The mixture is then extracted with chlorobenzene (e.g., 100 ml).[3]
- The organic phase is separated and washed with a 5% aqueous HCl solution (e.g., 100 ml).
   [3][8]

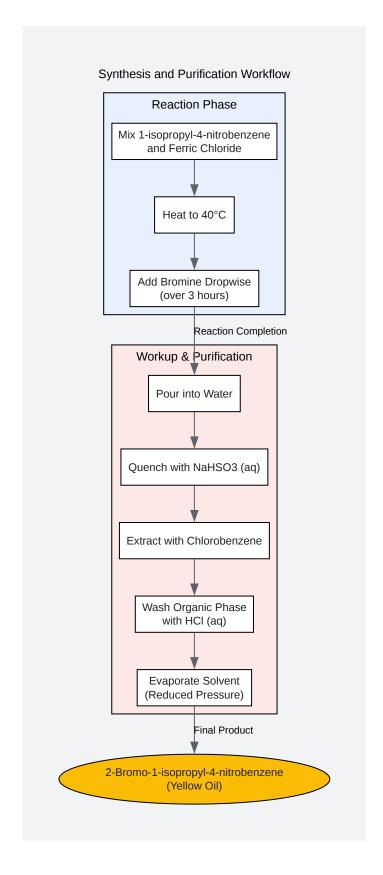






• The solvent (chlorobenzene) is evaporated under reduced pressure to yield the final product, **2-bromo-1-isopropyl-4-nitrobenzene**, as a yellow oil.[3][8] A reported yield is approximately 98%.[3][8]





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General workflow for the synthesis and purification of the target compound.



The synthesized product can be characterized using standard analytical techniques.

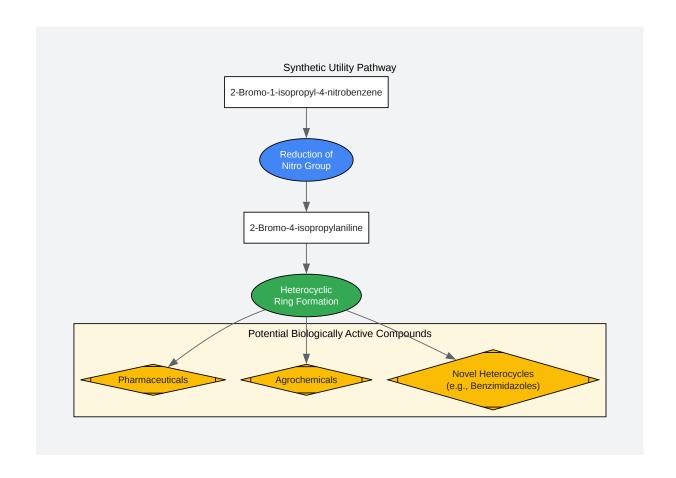
- ¹H-NMR (600 MHz, CDCl₃): δ = 8.41 (d, 1H), 8.14 (dd, 1H), 7.45 (d, 1H), 3.45 (heptet, 1H),
   1.29 (d, 3H), 1.27 (d, 3H) ppm.[3]
- GC-MS: m/z = 245 [M+].[3]

## **Applications in Research and Development**

**2-Bromo-1-isopropyl-4-nitrobenzene** serves as a key precursor in the synthesis of more complex molecules. Aromatic nitro compounds are fundamental building blocks, primarily because the versatile nitro group can be readily reduced to an amine (-NH<sub>2</sub>).[2] This transformation is a cornerstone of industrial chemistry for producing anilines.[2]

The reduction of **2-Bromo-1-isopropyl-4-nitrobenzene** would yield 2-bromo-4-isopropylaniline. This aniline derivative can then be used as a scaffold to synthesize a wide range of heterocyclic compounds, such as benzimidazoles and quinolines, which are of immense importance in medicinal chemistry.[2] The steric and electronic properties imparted by the isopropyl and bromo substituents can be strategically used to fine-tune the biological activity and pharmacokinetic properties of the resulting derivatives.[2]





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